molecular formula C23H22N2O3 B15084923 N'-(3-(Benzyloxy)benzylidene)-2-(4-methylphenoxy)acetohydrazide CAS No. 328910-46-9

N'-(3-(Benzyloxy)benzylidene)-2-(4-methylphenoxy)acetohydrazide

Cat. No.: B15084923
CAS No.: 328910-46-9
M. Wt: 374.4 g/mol
InChI Key: ROWWUGDLPOGGDK-BUVRLJJBSA-N
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Description

N’-(3-(Benzyloxy)benzylidene)-2-(4-methylphenoxy)acetohydrazide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzylidene group, a benzyloxy group, and a methylphenoxy group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3-(Benzyloxy)benzylidene)-2-(4-methylphenoxy)acetohydrazide typically involves the condensation of 3-(benzyloxy)benzaldehyde with 2-(4-methylphenoxy)acetohydrazide. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure high yield and purity.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and output.

Chemical Reactions Analysis

Types of Reactions

N’-(3-(Benzyloxy)benzylidene)-2-(4-methylphenoxy)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce hydrazine derivatives.

Scientific Research Applications

N’-(3-(Benzyloxy)benzylidene)-2-(4-methylphenoxy)acetohydrazide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of new materials and as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of N’-(3-(Benzyloxy)benzylidene)-2-(4-methylphenoxy)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N’-(3-(Benzyloxy)benzylidene)-2-(4-chlorophenoxy)acetohydrazide
  • N’-(3-(Benzyloxy)benzylidene)-2-(4-fluorophenoxy)acetohydrazide
  • N’-(3-(Benzyloxy)benzylidene)-2-(4-bromophenoxy)acetohydrazide

Uniqueness

N’-(3-(Benzyloxy)benzylidene)-2-(4-methylphenoxy)acetohydrazide is unique due to the presence of the methyl group on the phenoxy ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets and its overall efficacy in various applications.

Properties

CAS No.

328910-46-9

Molecular Formula

C23H22N2O3

Molecular Weight

374.4 g/mol

IUPAC Name

2-(4-methylphenoxy)-N-[(E)-(3-phenylmethoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C23H22N2O3/c1-18-10-12-21(13-11-18)28-17-23(26)25-24-15-20-8-5-9-22(14-20)27-16-19-6-3-2-4-7-19/h2-15H,16-17H2,1H3,(H,25,26)/b24-15+

InChI Key

ROWWUGDLPOGGDK-BUVRLJJBSA-N

Isomeric SMILES

CC1=CC=C(C=C1)OCC(=O)N/N=C/C2=CC(=CC=C2)OCC3=CC=CC=C3

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)NN=CC2=CC(=CC=C2)OCC3=CC=CC=C3

Origin of Product

United States

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